The compound [N40,Pro1,Tyr4]Bombesin is a synthetic peptide derived from the naturally occurring bombesin, which is a neuropeptide known for its role in various physiological processes, including the regulation of gastrointestinal functions and stimulation of gastric acid secretion. The specific sequence of this peptide includes modifications at positions 1 and 4, where proline and tyrosine residues are introduced, respectively. This compound is primarily explored for its potential applications in cancer imaging and therapy due to its affinity for bombesin receptors that are overexpressed in certain tumors.
This compound falls under the classification of peptides and neuropeptides. It is specifically categorized as a bombesin analog, which is part of a broader class of compounds utilized in biomedical research for their receptor-binding properties.
The synthesis of [N40,Pro1,Tyr4]Bombesin typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain on a solid support, facilitating the formation of peptide bonds while minimizing side reactions.
The molecular structure of [N40,Pro1,Tyr4]Bombesin can be represented by its sequence:
Where DOTA refers to [4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]-acetyl, which is often used for radiolabeling purposes.
[N40,Pro1,Tyr4]Bombesin participates in various chemical reactions relevant to its function and application:
The radiolabeling process involves complexation reactions where the DOTA group binds to metal ions under specific conditions, allowing for stable radiolabeled products suitable for imaging .
The mechanism of action involves binding to bombesin receptors (GRP receptors), which are overexpressed in certain cancers such as prostate cancer. Upon binding:
Studies have shown that bombesin analogs like [N40,Pro1,Tyr4]Bombesin can effectively localize in tumor tissues while minimizing uptake in normal tissues, enhancing their potential as diagnostic tools .
Relevant analyses include:
[N40,Pro1,Tyr4]Bombesin has several notable applications in scientific research:
The gastrin-releasing peptide receptor belongs to the bombesin receptor family of G protein-coupled receptors and has emerged as a critically important molecular target in oncology due to its overexpression across multiple prevalent human malignancies. This receptor demonstrates significantly elevated expression in prostate cancer (present in >70% of primary tumors and metastases), breast cancer (particularly estrogen receptor-positive luminal subtypes), pancreatic cancer, small cell lung cancer, and gastrointestinal stromal tumors [2] [6] [9]. Crucially, gastrin-releasing peptide receptor expression in healthy tissues is predominantly limited to the pancreas and gastrointestinal tract, creating a favorable therapeutic window for targeted approaches [3] [6].
The pathophysiological significance of gastrin-releasing peptide receptor in tumor biology extends beyond mere overexpression. Upon activation by its natural ligand gastrin-releasing peptide (the mammalian counterpart of bombesin), gastrin-releasing peptide receptor initiates multiple oncogenic signaling cascades that promote cancer cell proliferation, survival, invasion, and angiogenesis [3] [4]. The receptor's internalization properties upon agonist binding further enhance its utility for molecular targeting, facilitating the intracellular delivery of conjugated therapeutic payloads [3] [8]. Importantly, gastrin-releasing peptide receptor expression patterns exhibit inverse relationships with tumor grade in certain cancers; prostate cancers with lower Gleason scores (3-6) demonstrate significantly higher gastrin-releasing peptide receptor density than those with higher Gleason scores (7-9), positioning this receptor as particularly valuable for detecting early-stage and low-grade malignancies [6] [8].
Table 1: Gastrin-Releasing Peptide Receptor Expression in Human Malignancies
Cancer Type | Expression Level | Clinical Significance | References |
---|---|---|---|
Prostate Cancer | High in >70% primary tumors and metastases | Higher expression in low-grade tumors; Negative correlation with Gleason score | [3] [6] [8] |
Breast Cancer | Moderate to high in >60% of cases, especially luminal subtypes | Potential for targeting ER+ disease; Expression in lymph node and distant metastases | [4] [9] |
Pancreatic Cancer | High in >50% of cases | Co-expression with other peptide receptors | [1] [7] |
Small Cell Lung Cancer | High in >75% of cases | Target for imaging and therapy | [2] [3] |
Gastrointestinal Stromal Tumors | Moderate to high | Complementary targeting with other receptors | [1] [2] |
The development of bombesin analogs for nuclear medicine applications stems from several compelling pharmacological advantages inherent to peptide-based targeting vectors. Native bombesin, a 14-amino acid peptide originally isolated from amphibian skin, exhibits subnanomolar affinity for gastrin-releasing peptide receptor but suffers from rapid enzymatic degradation in vivo, primarily due to protease cleavage at multiple sites within its sequence [3] [4]. This limitation prompted extensive structure-activity relationship studies that identified the minimally required pharmacophore within the carboxyl-terminal region (particularly residues 7-14) that retains high receptor binding affinity while offering enhanced metabolic stability through strategic amino acid substitutions and modifications [3] [8].
The structural plasticity of bombesin analogs enables rational optimization of several pharmacokinetic parameters essential for diagnostic and therapeutic radiopharmaceuticals. Key modifications include: (1) Incorporation of unnatural amino acids (e.g., D-amino acids) at protease-susceptible positions to resist enzymatic degradation; (2) Chelator conjugation at the amino-terminus using spacers that preserve receptor interaction; (3) Sequence truncation to eliminate non-essential residues while maintaining the critical receptor-binding domain; and (4) Charge modulation at the metallated complex to enhance receptor affinity [1] [8]. Notably, research demonstrated that radiopeptides with positively charged N-terminal complexes exhibited significantly higher gastrin-releasing peptide receptor affinity (half-maximal inhibitory concentration = 3.2±0.5 nM) compared to neutral (half-maximal inhibitory concentration = 41.5±2.5 nM) or negatively charged analogs (half-maximal inhibitory concentration = 26.3±3.5 nM), highlighting the critical importance of electrostatic interactions in receptor binding [1].
Table 2: Key Structural Modifications in Bombesin Analogs for Nuclear Medicine Applications
Modification Type | Structural Change | Functional Impact | Example Analogs |
---|---|---|---|
Truncation | Removal of N-terminal residues 1-6 | Enhanced metabolic stability without affinity loss | Bombesin(7-14) derivatives |
Amino Acid Substitution | Norleucine¹⁴ → Methionine¹⁴ | Increased binding affinity (8-fold improvement) | [1] |
Chelator Positioning | N-terminal conjugation via spacers | Preserved receptor binding; Variable pharmacokinetics | Glycine-spaced derivatives |
Charge Modulation | Positively charged metallocomplexes | Higher gastrin-releasing peptide receptor affinity (half-maximal inhibitory concentration 3.2 nM) | Copper-labeled conjugates [1] |
Pseudopeptide Bonds | Reduced peptide character | Enhanced enzymatic stability | Statine-containing antagonists |
The theranostic paradigm represents a fundamental rationale for bombesin analog development in nuclear medicine. This approach utilizes chemically identical targeting vectors conjugated to diagnostic radionuclides (e.g., gallium-68, copper-64, fluorine-18) for positron emission tomography imaging and therapeutic radionuclides (e.g., lutetium-177, actinium-225) for peptide receptor radionuclide therapy [5] [10]. The intrinsic gastrin-releasing peptide receptor targeting capability remains identical between diagnostic and therapeutic pairs, enabling precise patient stratification, dosimetry prediction, and treatment response monitoring [3] [5]. Recent developments include bombesin analogs capable of targeting multiple bombesin receptor subtypes (neuromedin B receptor, gastrin-releasing peptide receptor, and orphan bombesin receptor), expanding their potential application across a broader spectrum of malignancies [7] [10].
The development trajectory of radiolabeled bombesin derivatives spans four decades of incremental scientific innovation, beginning with iodine-125-labeled native bombesin in the 1980s for basic receptor studies [3] [7]. The 1990s witnessed significant advancements with the introduction of technetium-99m-labeled bombesin analogs for single-photon emission computed tomography imaging, exemplified by technetium-99m-labeled RP527 and technetium-99m-labeled DB4, which underwent preliminary clinical evaluation in prostate and breast cancer patients [3]. These early agents faced limitations including suboptimal metabolic stability, hepatobiliary clearance causing high abdominal background, and insufficient tumor-to-background ratios for reliable detection [4] [8].
The early 2000s marked a transformative period with the adoption of radiometal chelators (DOTA, NOTA, CPTA) enabling positron emission tomography applications using gallium-68 and copper-64 [1] [7]. Copper-64 emerged as a particularly valuable radionuclide due to its intermediate half-life (12.7 hours) and dual diagnostic/therapeutic potential (positron emission tomography imaging and beta therapy) [1] [8]. A seminal 2012 study systematically investigated structure-activity relationships across multiple bombesin analogs, leading to the development of [copper(II)]-CPTA-[βAla¹¹]bombesin(7–14) ([copper(II)]-BZH7) which demonstrated high tumor accumulation and favorable pharmacokinetics in prostate cancer xenograft models [1]. This analog incorporated three critical innovations: (1) Positive charge at the metallated complex; (2) Methionine-for-norleucine substitution at position 14; and (3) Deletion of D-Tyr⁶ – collectively yielding substantially improved gastrin-releasing peptide receptor affinity and tumor visualization [1].
The most revolutionary advancement emerged circa 2010 with the paradigm shift from agonists to antagonists. Contrary to established dogma, gastrin-releasing peptide receptor antagonists demonstrated superior in vivo performance despite their lack of internalization capability [3] [8]. Antagonist-based radiopharmaceuticals (e.g., RM1, RM2, NeoBOMB1) exhibited higher tumor uptake, longer retention, and markedly reduced side effects compared to agonists, which could provoke adverse gastrointestinal and muscular contractions upon administration [3] [5] [8]. The statine-containing antagonist JMV594 (dPhe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂) became the foundation for numerous clinical candidates when modified with various chelators and spacers [8]. Recent innovations focus on universal bombesin analogs targeting multiple bombesin receptor subtypes and dual-targeting agents that engage both gastrin-releasing peptide receptor and prostate-specific membrane antigen for enhanced detection sensitivity [6] [10].
Table 3: Evolution of Key Radiolabeled Bombesin Derivatives
Development Era | Representative Agents | Key Innovations | Clinical Impact |
---|---|---|---|
1980s-1990s (Iodine & Technetium) | Iodine-125-bombesin; Technetium-99m-RP527 | Proof-of-concept for bombesin receptor targeting | Limited by metabolic instability and pharmacokinetics |
2000-2010 (Early Radiometal Chelates) | Gallium-68-AMBA; Copper-64-BZH7 | Introduction of DOTA/CPTA chelators; Amino acid substitutions | First human studies with agonists; Suboptimal abdominal accumulation |
2010-Present (Antagonist Era) | Gallium-68-RM2; Gallium-68-NeoBOMB1; Copper-64-CB-TE2A-AR | Shift to antagonist scaffolds; Charge optimization; Linker engineering | Improved safety profile; Higher tumor-to-background ratios; Clinical validation |
Emerging Concepts | Gallium-68-Lu-177 theranostic pairs; Universal bombesin analogs | Multi-receptor targeting; Theranostic applications | Expanded indication spectrum; Personalized dosing approaches |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3